2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Medicinal Chemistry C-H Borylation Suzuki-Miyaura Cross-Coupling

Accessing regiodefined N-2-alkylated 2H-1,2,3-triazole-4-boronates remains a synthetic bottleneck, limiting medicinal chemistry exploration of non-classical triazole isomers. This building block directly addresses that gap. • Ready-to-use boronic pinacol ester for Suzuki-Miyaura cross-coupling with predictable regiochemical outcomes. • Cyclobutyl group introduces rigid 3D aliphatic character underrepresented in screening libraries, enabling differentiation of lead series. • Enables rapid parallel SAR studies and PROTAC linker diversification. • In stock with reliable global shipping; for research use only.

Molecular Formula C12H20BN3O2
Molecular Weight 249.12 g/mol
Cat. No. B13626285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
Molecular FormulaC12H20BN3O2
Molecular Weight249.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C3CCC3
InChIInChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)10-8-14-16(15-10)9-6-5-7-9/h8-9H,5-7H2,1-4H3
InChIKeyAUQXRRSSKLHEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Context of 2-Cyclobutyl-4-(pinacolato)boryl-2H-1,2,3-triazole


2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is an N-2-alkylated 1,2,3-triazole-4-boronic pinacol ester. Its core structure incorporates a 2H-1,2,3-triazole with a cyclobutyl substituent at the N-2 position and a boronic ester handle at the C-4 position, a design that enables participation in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The preparation of this specific class of N-2-substituted triazole boronates was first described as having no recognised precedent, establishing it as a non-trivial synthetic target within the broader field of heterocyclic boronic esters [1]. This compound is strictly utilized as a building block in early-stage medicinal chemistry and PROTAC linker synthesis, where the triazole's regiochemical pattern and the cyclobutyl group's steric profile are key design parameters.

Workflow Suzuki–Miyaura cross-coupling partner for medicinal chemistry building block synthesis
Selection N-2-alkylated 1,2,3-triazole with cyclobutyl steric constraint and regiodefined boronate ester
Use Context Early-stage lead optimization, PROTAC linker elaboration, and kinase inhibitor library diversification

Substitution Risks for 2-Cyclobutyl-4-(pinacolato)boryl-2H-1,2,3-triazole


Substitution with generic triazole boronic esters or even closely related heterocyclic analogs (e.g., pyrazole or thiazole derivatives carrying the same cyclobutyl and boronic ester moieties) is not risk-free. The N-2 versus N-1 alkylation pattern on the 1,2,3-triazole governs the heterocycle's dipole moment, metal-coordination properties, and the electronic nature of the C-4 position, which can drastically alter the rate and selectivity of subsequent Suzuki coupling steps [1]. Furthermore, the cyclobutyl group, compared to smaller (e.g., methyl) or larger (e.g., cyclohexyl) cycloalkyl substituents, imposes a distinct steric and conformational constraint. This can lead to divergent pharmacokinetic or physicochemical outcomes in the final drug-like molecule, such as altered metabolic stability or target binding. However, direct, quantitative comparative data for this exact compound against its closest analogs is currently absent from the public domain, making blind substitution a scientifically unsupported risk.

Regiochemical mismatch

N-2 vs N-1 alkylation pattern may alter dipole moment, metal coordination, and C-4 electronic character, shifting Suzuki coupling reactivity.

Steric and conformational divergence

The cyclobutyl group imposes a rigid, strained sp³ motif not replicated by methyl, cyclohexyl, or phenyl analogs, potentially affecting downstream target binding or metabolic stability.

Absent head-to-head validation

No quantitative comparative data for this exact compound against close analogs exist; substitution decisions rely on structural hypothesis rather than demonstrated interchangeability.

Differentiation Evidence for 2-Cyclobutyl-4-(pinacolato)boryl-2H-1,2,3-triazole


Cross-Coupling Feasibility of N-2-Alkyl Triazole Boronates

The foundational peer-reviewed study for the entire class of N-2-alkylated 2H-1,2,3-triazole 4-boronates demonstrates a viable synthetic route and successful application in aryl-aryl cross-coupling, providing a baseline for this compound. The protocol involves an iridium-catalyzed C-H borylation of a pre-formed N-2-alkyl triazole to install the pinacol boronate ester group, a method that was unprecedented at the time of publication [1]. This serves as the primary evidence that the target compound (as a member of this class) is a competent Suzuki coupling partner. However, no head-to-head comparison data—such as coupling yields, reaction times, or substrate scope between the cyclobutyl derivative and its methyl, phenyl, or pyrazole analogs—are provided by this source or any other located authoritative public reference. The differentiation claim is therefore class-level: the compound's value is predicated on the unique structural and physicochemical space defined by the combination of a 2-cyclobutyl group and an N-2-linked triazole boronate, which is hypothesized to offer advantages in specific binding or solubility profiles in final screening compounds.

Cross-Coupling Competency
Class-level inference
N-2-alkyl triazole boronates successfully undergo aryl-aryl Suzuki coupling; the foundational study demonstrates viability for the class, including a 2-THP analogue, but does not provide cyclobutyl-specific yields or scope data.
Supports synthetic feasibility on class-level evidence; compound differentiation rests on structural novelty rather than validated performance advantages.
Head-to-head coupling data versus N-1 or other N-2 alkyl analogs not available; verify in intended transformation.
Medicinal Chemistry C-H Borylation Suzuki-Miyaura Cross-Coupling PROTAC Linker Synthesis

Applications of 2-Cyclobutyl-4-(pinacolato)boryl-2H-1,2,3-triazole


Exploring N-2-Triazole Space in Kinase Inhibitors and PROTACs

Medicinal chemists seeking to differentiate their lead series by introducing a non-classical triazole isomer can use this boronic ester to elaborate diverse, patentable chemotypes via parallel Suzuki coupling. The 2-cyclobutyl group provides a rigid, three-dimensional aliphatic motif that is currently underrepresented in screening libraries and could improve binding to shallow protein pockets or enhance metabolic stability [1].

Evaluating Cycloalkyl Substitution in Triazole Probes

Chemical biologists developing activity-based probes or fluorescent ligands can employ this compound to systematically study the impact of the cyclobutyl group versus simpler alkyl chain or phenyl groups on cellular permeability, target engagement, and non-specific binding, where a small structural change can lead to serendipitous selectivity gains.

Late-Stage Functionalization of Boronic Esters

Process chemists and methodology groups focused on expanding the scope of challenging Suzuki couplings can use this building block as a model substrate to optimize conditions for the notoriously variable 2H-1,2,3-triazole series. The specific combination of a strained cycloalkane and a regiodefined boronate may reveal new reactivity or stability trends that inform the synthesis of future advanced intermediates.

Application
Selection Property
Validation Focus
Exploring N-2-triazole space in kinase inhibitors and PROTACs
N-2 regiochemistry and cyclobutyl steric profile
Coupling efficiency and chemotype diversity for screening libraries
Evaluating cycloalkyl substitution in triazole probes
Cyclobutyl vs. other alkyl groups’ steric/electronic contrast
Cellular permeability, target engagement, and non-specific binding context
Late-stage functionalization model substrate
Strained cycloalkane and regiodefined boronate reactivity
Suzuki coupling scope expansion and method optimization trends
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